Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502062
InChI: InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

CAS No.:

Cat. No.: VC17502062

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate -

Specification

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name ethyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate
Standard InChI InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3
Standard InChI Key GMLZZSUWLNJKKY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate features a cyclobutane ring substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with an acetylated ethyl ester. The methoxy group (-OCH₃) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions. The cyclobutyl ring’s strained geometry (approximately 90° bond angles) contributes to unique stereoelectronic properties, which may enhance binding affinity in biological systems.

Table 1: Key Identifiers and Properties

PropertyValueSource
IUPAC Nameethyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
SMILESCCOC(=O)CC1CC(C1)C2=CC=C(C=C2)OC
InChIKeyNot publicly disclosed

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate typically involves a multi-step sequence:

  • Cycloaddition: Formation of the cyclobutyl ring via [2+2] photocycloaddition of 4-methoxystyrene derivatives under UV light.

  • Functionalization: Introduction of the acetate group through nucleophilic acyl substitution or Mitsunobu reaction.

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of acid catalysts like sulfuric acid.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CycloadditionUV light, dichloromethane, 24 h45–60%
AcetylationAcetyl chloride, pyridine, 0°C75%
EsterificationEthanol, H₂SO₄, reflux85%

Optimization Challenges

Key challenges include minimizing ring-opening reactions of the cyclobutane during acetylation and achieving stereochemical control. Solvent selection (e.g., tetrahydrofuran vs. dichloromethane) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields.

Applications in Research

Medicinal Chemistry

The compound’s rigid cyclobutyl core and lipophilic ester group make it a promising scaffold for drug discovery. Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and antimicrobial targets. For example, derivatives have shown moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Organic Synthesis

Its strained ring system serves as a precursor for ring-expansion reactions to synthesize larger carbocycles. Recent work demonstrates its utility in preparing seven-membered lactones via oxidative cleavage.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Advances in chiral catalysts (e.g., Jacobsen’s thiourea catalysts) enable enantioselective synthesis of cyclobutane derivatives, opening avenues for optically pure variants of this compound.

Computational Studies

Density functional theory (DFT) calculations predict strong binding affinity (ΔG = -8.2 kcal/mol) for the cyclooxygenase-2 (COX-2) active site, suggesting anti-inflammatory potential.

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